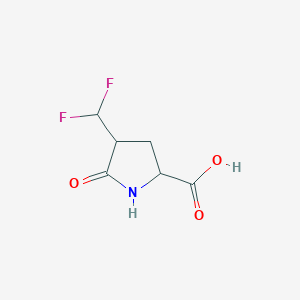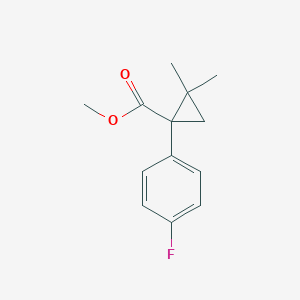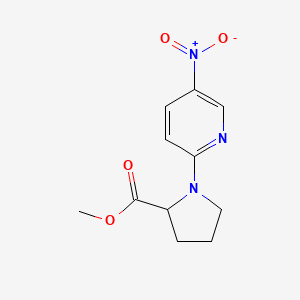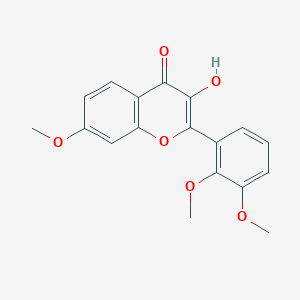![molecular formula C19H21NO5S B14790571 [1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)
[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C19H21NO5S It is characterized by a pyrrolidine ring substituted with benzoyl and hydroxymethyl groups, and a 4-methylbenzenesulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzoyl and Hydroxymethyl Groups: The benzoyl group can be introduced via acylation reactions using benzoyl chloride, while the hydroxymethyl group can be added through hydroxymethylation reactions.
Esterification with 4-Methylbenzenesulfonic Acid: The final step involves esterification of the hydroxymethyl group with 4-methylbenzenesulfonic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The sulfonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of [1-Benzoyl-5-(carboxyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate.
Reduction: Formation of [1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features may be exploited to design molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility makes it a valuable building block for various synthetic processes.
Wirkmechanismus
The mechanism of action of [1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzoyl and hydroxymethyl groups may participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity. The sulfonate ester may also play a role in modulating the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A simpler pyrrolidine derivative with a lactam structure.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with two carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both benzoyl and sulfonate groups allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler pyrrolidine derivatives.
Eigenschaften
IUPAC Name |
[1-benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-14-7-9-18(10-8-14)26(23,24)25-17-11-16(13-21)20(12-17)19(22)15-5-3-2-4-6-15/h2-10,16-17,21H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWRGWIUEDQGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)




![7-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)-N-(Propan-2-Yl)-1h-Indole-2-Carboxamide](/img/structure/B14790513.png)
![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
![ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14790523.png)


![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790551.png)
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)


